anti-TNBC agent-5
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Overview
Description
Anti-TNBC agent-5 is a promising compound designed to target triple-negative breast cancer (TNBC), a highly aggressive and difficult-to-treat subtype of breast cancer. TNBC lacks the expression of estrogen receptor, progesterone receptor, and human epidermal growth factor receptor 2, making it unresponsive to many conventional therapies . This compound has shown significant potential in preclinical studies for its ability to inhibit the proliferation of TNBC cells and reduce metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anti-TNBC agent-5 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its anti-cancer properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. Quality control measures are essential to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Anti-TNBC agent-5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are often tested for their efficacy in inhibiting TNBC cell proliferation and metastasis .
Scientific Research Applications
Anti-TNBC agent-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of anti-cancer agents.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and DNA damage response.
Medicine: Explored as a potential therapeutic agent for treating TNBC, with ongoing preclinical and clinical studies to evaluate its safety and efficacy.
Industry: Utilized in the development of targeted drug delivery systems and combination therapies to enhance the treatment of TNBC .
Mechanism of Action
The mechanism of action of anti-TNBC agent-5 involves targeting specific molecular pathways that are crucial for the survival and proliferation of TNBC cells. It binds to key proteins involved in cell signaling, leading to the inhibition of pathways such as the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin pathway and signal transducer and activator of transcription 3 pathway. This results in the induction of apoptosis, cell cycle arrest, and inhibition of metastasis .
Comparison with Similar Compounds
Anti-TNBC agent-5 is compared with other similar compounds, such as:
Lasiokaurin: A natural diterpenoid with significant anti-TNBC activity, inducing cell cycle arrest and apoptosis.
Paclitaxel: A well-known chemotherapeutic agent used in combination therapies for TNBC.
Triptolide: A compound with targeted delivery and precise release properties for TNBC treatment.
This compound stands out due to its unique ability to target multiple pathways simultaneously, enhancing its efficacy and reducing the likelihood of resistance development .
Properties
Molecular Formula |
C24H47Cl2N7O7Pt |
---|---|
Molecular Weight |
811.7 g/mol |
IUPAC Name |
azanide;(Z)-[4-(3-carboxypropanoyl)piperazin-1-yl]-oxido-prop-2-ynoxyiminoazanium;dichloroplatinum(2+);dodecylcarbamic acid |
InChI |
InChI=1S/C13H27NO2.C11H16N4O5.2ClH.2H2N.Pt/c1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16;1-2-9-20-12-15(19)14-7-5-13(6-8-14)10(16)3-4-11(17)18;;;;;/h14H,2-12H2,1H3,(H,15,16);1H,3-9H2,(H,17,18);2*1H;2*1H2;/q;;;;2*-1;+4/p-2/b;15-12-;;;;; |
InChI Key |
OYOVPSGCBVHOEH-KTIRFDENSA-L |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)O.C#CCO/N=[N+](/N1CCN(CC1)C(=O)CCC(=O)O)\[O-].[NH2-].[NH2-].Cl[Pt+2]Cl |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)O.C#CCON=[N+](N1CCN(CC1)C(=O)CCC(=O)O)[O-].[NH2-].[NH2-].Cl[Pt+2]Cl |
Origin of Product |
United States |
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